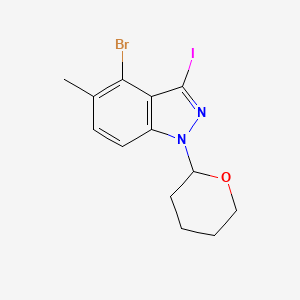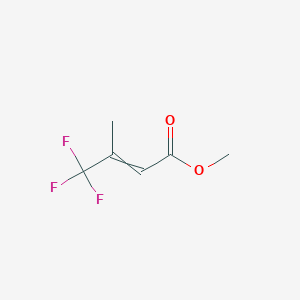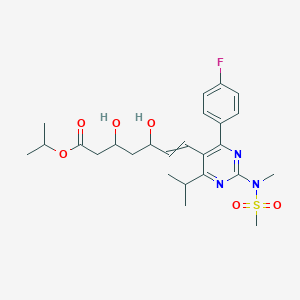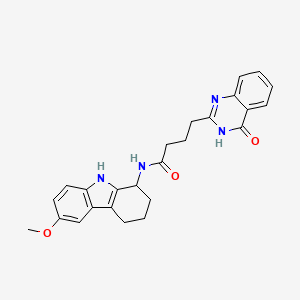![molecular formula C26H26N4O B14094535 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)
2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a piperazine ring substituted with a diphenylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazolinone intermediate.
Substitution with Diphenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring, often using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can yield fully or partially reduced quinazolinone or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles. Studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted in the body.
Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-piperazin-1-yl-1H-quinazolin-4-one: This compound shares the quinazolinone core and piperazine ring but lacks the diphenylmethyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a similar piperazine ring but is fused with a pyrimidine core instead of a quinazolinone core.
Uniqueness
The presence of the diphenylmethyl group in 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent. Additionally, the unique combination of the quinazolinone core and the substituted piperazine ring provides a distinct pharmacological profile, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H26N4O |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[(4-benzhydrylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C26H26N4O/c31-26-22-13-7-8-14-23(22)27-24(28-26)19-29-15-17-30(18-16-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2,(H,27,28,31) |
InChI-Schlüssel |
TTWCXMBGMVVNOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)

![8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094468.png)
![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)


![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)
![4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)
![2-(2-Hydroxyethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094522.png)
![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)

![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094539.png)
